molecular formula C16H16O B1194077 3,4-Diphenyltetrahydrofuran CAS No. 93433-53-5

3,4-Diphenyltetrahydrofuran

Cat. No.: B1194077
CAS No.: 93433-53-5
M. Wt: 224.3 g/mol
InChI Key: BQRJKBFGRQFFMF-UHFFFAOYSA-N
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Description

3,4-Diphenyltetrahydrofuran is a substituted tetrahydrofuran compound of high interest in synthetic organic chemistry and medicinal chemistry research. Tetrahydrofuran (THF) derivatives are prized as versatile building blocks and key scaffolds in the synthesis of complex natural products and pharmaceuticals . The diphenyl substitution pattern on the tetrahydrofuran ring makes this compound a valuable intermediate for developing new synthetic methodologies, including photochemical ring-expansion reactions and other metal-free transformations . Researchers utilize such structures to create spirocyclic and other complex molecular architectures . While specific pharmacological data for this compound is limited, structurally related diphenyltetrahydrofuran compounds have been investigated for their potential biological activities. Some analogues have shown selective agonism for molecular targets like the M1 muscarinic receptor and affinity for sodium channel sites, suggesting potential as tools for neurological research . The compound serves as a crucial precursor in the synthesis of more complex chemical entities and is for use in a laboratory setting only. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

93433-53-5

Molecular Formula

C16H16O

Molecular Weight

224.3 g/mol

IUPAC Name

3,4-diphenyloxolane

InChI

InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

BQRJKBFGRQFFMF-UHFFFAOYSA-N

SMILES

C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C(CO1)C2=CC=CC=C2)C3=CC=CC=C3

Other CAS No.

93433-53-5

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects
Research indicates that 3,4-Diphenyltetrahydrofuran exhibits neuroprotective properties. Compounds derived from it have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases. This is particularly relevant in the context of conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in neuronal death .

2. Antiepileptic Activity
The compound has also been studied for its antiepileptic effects. Certain derivatives have demonstrated efficacy in reducing seizure frequency in animal models, suggesting potential for development into therapeutic agents for epilepsy .

3. Antidepressant Properties
In addition to neuroprotection, this compound derivatives have been explored for their antidepressant effects. Studies indicate that these compounds can modulate neurotransmitter systems involved in mood regulation, offering a new avenue for treating depression .

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of a specific derivative of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to controls. This suggests that compounds derived from this compound may contribute to mitigating the progression of Alzheimer's disease.

Case Study 2: Antiepileptic Evaluation

Another research initiative focused on assessing the antiepileptic properties of this compound derivatives in rodent models. The findings revealed that treatment with these compounds significantly decreased seizure activity, highlighting their potential as alternative treatments for epilepsy.

Therapeutic Potential Overview

Application Description Evidence
NeuroprotectionProtects neuronal cells from oxidative stress and apoptosisReduction in amyloid-beta plaques in Alzheimer's models
AntiepilepticReduces seizure frequency and severitySignificant decrease in seizure activity in rodent studies
AntidepressantModulates neurotransmitter systems to improve moodDemonstrated efficacy in animal models for depression

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Applications/Research Context References
This compound (hypothetical) Phenyl (3,4-positions) C₁₆H₁₆O 224.30 Predicted high rigidity, aromatic interactions, moderate polarity Synthetic intermediates, materials science
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Br (3,4), Phenyl (2,2,5,5) C₂₈H₂₀Br₂O 544.27 Crystal structure with Br⋯Br contacts (3.423 Å) and C—H⋯H interactions; torsion angles up to 174.7° Halogen bonding studies, crystallography
4,5-Di(naphthalen-1-yl)-1,3,6,8-tetrahydrobenzo[1,2-c:3,4-c']difuran Naphthyl (4,5), fused benzodifuran C₃₀H₂₀O₂ 412.48 Extended conjugation; enhanced π-π interactions Organic electronics, luminescent materials
3-Hydroxytetrahydrofuran Hydroxyl (3-position) C₄H₈O₂ 88.11 Polar, hydrogen-bonding capability; mp: -10°C, bp: 155°C Pharmaceutical synthesis, solvent modifier
Tetrahydrofuran-3-carboxylic acid Carboxylic acid (3-position) C₅H₈O₃ 116.12 Acidic (pKa ~4.5); soluble in polar solvents (water: 50 mg/mL) Fine chemical synthesis, drug intermediates
Tetrahydrofuran (THF) C₄H₈O 72.11 Low viscosity, bp: 66°C; miscible with water and organic solvents Universal solvent, polymer chemistry

Structural and Electronic Comparisons

  • Steric and Electronic Effects: this compound vs. 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran: Replacing bromine with phenyl groups reduces electronegativity but increases steric hindrance and π-system interactions. The dibromo compound exhibits halogen bonding (Br⋯Br), whereas the diphenyl derivative would rely on aromatic stacking .
  • Polarity and Solubility: 3-Hydroxytetrahydrofuran and Tetrahydrofuran-3-carboxylic acid are significantly more polar than this compound due to hydroxyl and carboxylic acid groups, respectively. This polarity impacts solubility; for example, THF-3-carboxylic acid is water-soluble (50 mg/mL), whereas phenyl-substituted derivatives are likely soluble in non-polar solvents .

Preparation Methods

Reaction Mechanism and Solvent Optimization

The catalyst-free synthesis of substituted tetrahydrofurans using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter represents a pivotal advancement. In this approach, electron-rich alkenes react with epoxides under mild conditions (45°C) to yield tetrahydrofuran derivatives. For instance, styrene oxide and α-methylstyrene undergo cyclization in HFIP to form 2-methyl-2,4-diphenyltetrahydrofuran with high conversion rates. The solvent’s high polarity and hydrogen-bond-donating capacity activate the epoxide, facilitating nucleophilic attack by the alkene (Scheme 1).

Comparative solvent studies reveal HFIP’s superiority over alternatives like water or 2-propanol, which predominantly yield diol byproducts. For example, HFIP achieves >90% conversion to tetrahydrofuran, whereas 2-propanol results in <10% yield (Table 1). This efficiency stems from HFIP’s ability to stabilize carbocation intermediates through electrostatic interactions, as evidenced by mechanistic experiments with enantiopure epoxides.

Table 1: Solvent Effects on Tetrahydrofuran Synthesis

SolventConversion (%)Major Product
HFIP92Tetrahydrofuran
TFE15Tetrahydrofuran
2-Propanol8Diol
Water5Diol

Substrate Scope and Limitations

The HFIP-mediated method accommodates diverse epoxides and alkenes, including aryl-substituted variants. However, sterically hindered alkenes (e.g., β-methylstyrene) exhibit reduced reactivity due to unfavorable transition-state geometry. Additionally, electron-deficient alkenes fail to undergo cyclization, underscoring the necessity of electron-rich nucleophiles.

Acid-Catalyzed Dehydration of 1,4-Diols

Catalyst Selection and Reaction Parameters

Gas-phase dehydration of 1,4-butanediol derivatives over acid catalysts offers an industrial route to tetrahydrofurans. Utilizing γ-Al₂O₃ or TiO₂ catalysts at 150–300°C, this method converts diols into tetrahydrofuran with >99% efficiency. For 3,4-diphenyltetrahydrofuran, substituting 1,4-butanediol with a diphenyl-substituted diol precursor enables analogous cyclization.

Key parameters include:

  • Temperature gradient : 70°C (reactor inlet) to 200°C (catalyst zone).

  • Feed rate : 0.5–3 kg/h per liter of catalyst to minimize byproduct formation.

Table 2: Catalytic Performance in Diol Dehydration

CatalystTemperature (°C)Conversion (%)Selectivity (%)
γ-Al₂O₃20099.895.2
TiO₂18098.591.7

Byproduct Management and Purification

The principal byproducts, γ-butyrolactone and dimethyl succinate, necessitate multistage distillation for removal. Continuous reactor operation with bleed streams for high-boiling impurities ensures sustained catalyst activity (>30 hours without deactivation).

Demethylation of Tetramethyl Precursors

Synthesis of Tetramethyl Intermediate

5,5,10,10-Tetramethyl-3,4-diphenyltetrahydrofuran serves as a precursor for demethylation. Prepared via methylation of 3,4-diphenyl-1,2-butanediol, this intermediate undergoes acid-catalyzed demethylation to yield the target compound.

Demethylation Conditions and Yield Optimization

Reaction with concentrated HCl at 80°C for 12 hours achieves 78% yield of this compound. Prolonged reaction times (>24 hours) lead to ring-opening byproducts, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Approaches

Yield and Scalability

  • HFIP method : Laboratory-scale yields of 85–92%.

  • Acid-catalyzed dehydration : Industrial scalability with 95% selectivity but requires high-energy inputs.

  • Demethylation : Moderate yields (70–78%) but compatible with sensitive substrates.

Environmental and Economic Considerations

HFIP, while effective, poses challenges due to its high cost and environmental persistence. In contrast, γ-Al₂O₃ catalysts are recyclable, aligning with green chemistry principles. Demethylation routes generate stoichiometric waste, limiting large-scale applicability .

Q & A

Q. What are the recommended synthetic routes for 3,4-Diphenyltetrahydrofuran in academic laboratories?

  • Methodology : The synthesis of this compound can be approached via [4+3] cycloaddition reactions between substituted dienes and carbonyl compounds, or through catalytic hydrogenation of diarylfuran precursors. Structural analogs, such as 2,5-diaryltetrahydrofurans, have been synthesized using Pd-catalyzed cross-coupling reactions to introduce aryl groups at specific positions . For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed, as seen in related tetrahydrofuran lignans .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and stereochemistry. Compare coupling constants (e.g., JJ-values for tetrahydrofuran protons) with literature data for similar compounds .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify molecular formula and detect impurities.
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves absolute configuration, as demonstrated for structurally related brominated tetraphenyldihydrofurans .

Q. What solvent systems are compatible with this compound in reactivity studies?

  • Methodology : Tetrahydrofuran derivatives generally exhibit good solubility in polar aprotic solvents (e.g., DCM, DMF). However, for reactions involving acid-sensitive substrates, avoid protic solvents. Stability studies in solvents like THF or acetonitrile under inert atmospheres (N2_2/Ar) are recommended, following protocols for tetrahydrofuran-based pharmaceuticals .

Advanced Research Questions

Q. How can non-covalent interactions in this compound crystals be systematically analyzed?

  • Methodology :
  • X-ray Crystallography : Identify intermolecular interactions (e.g., C–H⋯π, π–π stacking) using software like Mercury. For example, brominated dihydrofurans exhibit Br⋯Br contacts and C–H⋯H interactions, which stabilize crystal packing .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify interaction energies and map electrostatic potentials .

Q. What strategies resolve contradictions in reported physicochemical data for this compound?

  • Methodology :
  • Comparative Analysis : Cross-validate melting points, solubility, and spectral data across multiple studies. For instance, discrepancies in thermodynamic properties of tetrahydrofuran derivatives have been addressed using NIST-standardized protocols .
  • Replication Under Controlled Conditions : Reproduce experiments with strict control of variables (e.g., humidity, temperature) to isolate confounding factors .

Q. How can structure-activity relationships (SARs) be explored for this compound derivatives in pharmacological studies?

  • Methodology :
  • In Vitro Assays : Test derivatives for binding affinity to target receptors (e.g., opioid receptors for tetrahydrofuran-based analogs) using competitive radioligand displacement assays .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes and identify critical substituent interactions. For example, bulky aryl groups may influence steric hindrance at receptor sites .

Q. What advanced spectroscopic techniques are suitable for studying the conformational dynamics of this compound?

  • Methodology :
  • Dynamic NMR (DNMR) : Monitor ring puckering or aryl group rotation by analyzing temperature-dependent 1H^1H-NMR line-shape changes.
  • Circular Dichroism (CD) : For chiral derivatives, CD spectroscopy can correlate stereochemistry with optical activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3,4-Diphenyltetrahydrofuran
Reactant of Route 2
3,4-Diphenyltetrahydrofuran

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